molecular formula C15H20N2O7 B13877923 (2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid

Cat. No.: B13877923
M. Wt: 340.33 g/mol
InChI Key: RSNWSFSGQPYINB-UHFFFAOYSA-N
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Description

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions involving the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of various substituted aromatic compounds .

Scientific Research Applications

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable tool in various research applications .

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)

InChI Key

RSNWSFSGQPYINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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